molecular formula C18H15FN4O3S2 B2963870 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 894947-24-1

2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No.: B2963870
CAS No.: 894947-24-1
M. Wt: 418.46
InChI Key: ZWNDJTFDIDOZDT-UHFFFAOYSA-N
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Description

2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C18H15FN4O3S2 and its molecular weight is 418.46. The purity is usually 95%.
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Scientific Research Applications

Radioligand Development for PET Imaging

The development of radioligands for positron emission tomography (PET) imaging, particularly [18F]PBR111, demonstrates the application of compounds within the series to which "2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide" belongs. These compounds, including DPA-714 and its derivatives, have been synthesized and evaluated for their selectivity and efficiency in imaging the translocator protein (18 kDa), highlighting their significance in neuroimaging and inflammation studies (Dollé et al., 2008).

Molecular Structure and Antiviral Activity

A study focusing on the molecular structure, natural bond orbital calculations, and drug likeness of a closely related compound, "2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide," highlighted its potential antiviral properties against COVID-19. This research offers insights into the molecule's interaction with SARS-CoV-2 protein, suggesting its relevance in designing antiviral drugs (Mary et al., 2020).

Antimicrobial Applications

Compounds incorporating sulfamoyl moiety, including derivatives of "this compound," have been synthesized for their antimicrobial potential. The study showcases the versatility of these compounds in generating new heterocyclic structures with promising results against various bacterial and fungal strains, underscoring their potential in antimicrobial therapy (Darwish et al., 2014).

Metabolic Stability in Drug Development

Research on the structural modification of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors reveals the exploration of various heterocycles, including the core structure related to "this compound," to enhance metabolic stability. This highlights the compound's role in the rational design of more stable and effective therapeutic agents (Stec et al., 2011).

Properties

IUPAC Name

2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O3S2/c19-13-8-4-5-9-14(13)22-16(24)11-27-18-21-10-15(17(20)23-18)28(25,26)12-6-2-1-3-7-12/h1-10H,11H2,(H,22,24)(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNDJTFDIDOZDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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